The primary research on 4-Br-5-NO2-IC focuses on its synthesis and characterization. Studies have reported different methods for its preparation, including via the condensation of nitroso compounds with aldehydes in the presence of a Brønsted acid catalyst [].
These studies also involve characterizing the physical and chemical properties of 4-Br-5-NO2-IC, such as its melting point, spectral data (e.g., NMR, IR), and elemental analysis [, ].
One study mentions the possibility of 4-Br-5-NO2-IC exhibiting antibacterial activity, but further investigation is needed to confirm this and understand its mechanism of action [].
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a synthetic organic compound classified as a bromonitroisoquinoline derivative. It possesses a unique molecular structure characterized by a heterocyclic isoquinoline core, where an aldehyde group is attached at the first position (C1), and bromine and nitro groups are located at the fourth (C4) and fifth (C5) positions, respectively. The molecular formula is , and it has a molecular weight of approximately 281.06 g/mol. This compound is notable for its reactivity due to the presence of both the aldehyde and nitro functional groups, which allow for various chemical transformations.
These reactions facilitate the formation of various derivatives, making the compound versatile for further synthetic applications.
The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves multiple steps:
Alternative methods may involve transition metal catalysts for more efficient synthesis routes, reducing reaction times and improving yields .
Several compounds share structural similarities with 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, each differing in functional groups or substituents:
Compound Name | Key Differences |
---|---|
4-Bromo-5-nitro-isoquinoline | Lacks the aldehyde group; less reactive |
5-Nitroisoquinoline-1-carbaldehyde | Lacks the bromine atom; affects substitution |
4-Bromoisoquinoline-1-carbaldehyde | Lacks the nitro group; impacts reduction/oxidation |
6-Bromo-7-nitroisoquinoline | Different positioning of bromine and nitro groups |
Uniqueness: The presence of both bromine and nitro substituents along with an aldehyde group makes 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde particularly versatile for various chemical transformations not achievable by its analogs. This unique combination enhances its utility in synthetic organic chemistry and potential applications in medicinal chemistry.